molecular formula C16H15N3O4S2 B2623059 4-{[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzene-1-sulfonamide CAS No. 630065-88-2

4-{[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzene-1-sulfonamide

Katalognummer: B2623059
CAS-Nummer: 630065-88-2
Molekulargewicht: 377.43
InChI-Schlüssel: RIEZZBKMFVGLNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 4-{[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzene-1-sulfonamide features a thiazolidine-2,4-dione (TZD) core substituted with a 4-methylphenyl group at position 3 and a sulfonamide-linked benzene ring at position 5 via an amino bridge. The TZD scaffold is well-documented for its bioisosteric properties, enabling interactions with targets such as peroxisome proliferator-activated receptors (PPARs) and enzymes like carbonic anhydrases .

Eigenschaften

IUPAC Name

4-[[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S2/c1-10-2-6-12(7-3-10)19-15(20)14(24-16(19)21)18-11-4-8-13(9-5-11)25(17,22)23/h2-9,14,18H,1H3,(H2,17,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIEZZBKMFVGLNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(SC2=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzene-1-sulfonamide typically involves multiple steps. One common method starts with the esterification of 4-methylaniline, followed by hydrolysis, nitrosation, and cyclization to form the sydnone ring . The sulfonamide linkage is then introduced through a reaction with sulfonyl chloride derivatives under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and consistency .

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Studies have shown that thiazolidine derivatives possess significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics .
  • Anticancer Potential : Preliminary investigations suggest that 4-{[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzene-1-sulfonamide may inhibit the proliferation of cancer cells. Its mechanism involves the induction of apoptosis in certain cancer cell lines, making it a candidate for further anticancer drug development .
  • Carbonic Anhydrase Inhibition : The compound has been identified as a potential inhibitor of carbonic anhydrase enzymes, which play crucial roles in various physiological processes. This inhibition could be leveraged for therapeutic interventions in conditions like glaucoma and epilepsy .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial activity of various thiazolidine derivatives, including our compound. The results indicated that it exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent in clinical settings.

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer effects of this compound against breast cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth and an increase in apoptotic markers, indicating its potential as a therapeutic agent for cancer treatment.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their biological activities:

Compound Name / ID Substituents on TZD Core Key Biological Activities Key Findings Reference ID
4-{[3-(4-Methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzene-1-sulfonamide 3-(4-methylphenyl), 5-(sulfonamide-phenyl) Antimicrobial, Antiproliferative (hypothetical) Sulfonamide enhances solubility; 4-methylphenyl may improve lipophilicity.
5FB (PDB ID: 3K6P) 5-(benzonitrile-trifluoromethyl-phenoxy) ERRα ligand (estrogen-related receptor alpha) Hydrogen bonds with ARG 372; hydrophobic interactions with residues.
Compound 23 () 4-(4-methylphenyl-thiosemicarbazide) Antiproliferative (A549, HepG2, MCF-7) IC₅₀ = 194–282 µM (A549 cells); lower than reference agents.
N-(4-methylphenyl)-2-[3-(4-morpholinylmethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide 3-(morpholinylmethyl), 5-(acetamide-phenyl) Unspecified (structural analogue) Morpholine substituent increases polarity and hydrogen-bonding capacity.
Rosiglitazone derivatives (e.g., Compound 180) PPARγ agonists (TZD-based) Adipocyte differentiation (3T3-L1 cells) Matches rosiglitazone in promoting adipogenesis via PPARγ activation.

Key Structural and Activity Comparisons

Sulfonamide vs. Benzonitrile/Trifluoromethyl Groups (vs. 5FB): The sulfonamide group in the target compound provides dual hydrogen-bonding capacity (donor and acceptor), contrasting with the hydrophobic trifluoromethyl and polar nitrile groups in 5FB. This difference likely alters target specificity: 5FB binds ERRα via ARG 372 interactions , while the sulfonamide may favor carbonic anhydrase or PPAR isoforms .

4-Methylphenyl vs. Chlorophenyl/Thiosemicarbazide Substituents (vs. However, thiosemicarbazide derivatives (e.g., compound 23) exhibit superior antiproliferative activity (IC₅₀ < 200 µM) due to enhanced π-π stacking and metal chelation .

Sulfonamide vs. Morpholinylmethyl/Acetamide Linkers (vs. Compound 18) :

  • The morpholinylmethyl group in compound 18 (CAS: 347364-48-1) introduces conformational flexibility and polar interactions, whereas the rigid sulfonamide-phenyl linkage in the target compound may restrict binding to planar active sites .

Pharmacological Potential

  • Antimicrobial Activity : TZD-thiosemicarbazide hybrids (e.g., compound 23) show broad-spectrum antibacterial effects, suggesting the target compound’s sulfonamide group may synergize with the TZD core against microbial targets .
  • Anticancer Activity : The 4-methylphenyl group’s hydrophobicity may enhance tumor cell uptake, similar to compound 23’s activity against A549 lung cancer cells .

Biologische Aktivität

The compound 4-{[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzene-1-sulfonamide is a derivative of sulfonamide and thiazolidinone, which are known for their diverse biological activities. This article explores its biological activity, focusing on cardiovascular effects, antimicrobial properties, and potential mechanisms of action based on existing research.

Chemical Structure and Properties

The molecular formula of the compound is C19H18N2O4SC_{19}H_{18}N_{2}O_{4}S, with a molecular weight of approximately 370.43 g/mol. The structure features a sulfonamide group attached to a thiazolidinone moiety, which is pivotal for its biological activity.

Cardiovascular Effects

Recent studies have investigated the effects of benzene sulfonamides on cardiovascular parameters, particularly perfusion pressure and coronary resistance. One study utilized an isolated rat heart model to evaluate these effects:

  • Experimental Design : The study compared the effects of various benzene sulfonamide derivatives on perfusion pressure over time (3-18 minutes).
  • Findings : The compound demonstrated a significant decrease in both perfusion pressure and coronary resistance compared to control conditions. Specifically, the derivative 4-(2-aminoethyl)-benzenesulfonamide showed a marked reduction in these parameters, suggesting potential use in managing cardiovascular conditions .

Antimicrobial Activity

The thiazolidinone framework has been linked to antimicrobial properties. Various derivatives have shown effectiveness against different bacterial strains:

  • Study Findings : Compounds derived from sulfamethaoxazole and thiazolidinones exhibited notable anti-mycobacterial activity against strains such as Mycobacterium bovis BCG and Mycobacterium tuberculosis H37Ra. The activity was influenced by substituents on the aryl ring, indicating structure-activity relationships (SAR) that could guide future drug design .

Calcium Channel Interaction

The interaction of sulfonamide derivatives with calcium channels has been proposed as a mechanism for their cardiovascular effects:

  • Docking Studies : Theoretical models suggest that the compound can bind to calcium channel proteins, potentially inhibiting their activity. This interaction may lead to decreased vascular resistance and altered perfusion pressure .

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is essential for assessing its therapeutic potential:

  • ADME Properties : Theoretical evaluations using models like ADMETlab indicate varying permeability across different cell types, which could influence its bioavailability and efficacy in vivo .

Table 1: Summary of Biological Activities

Activity TypeCompoundEffectReference
Cardiovascular4-(2-aminoethyl)-benzenesulfonamideDecreased perfusion pressure
AntimicrobialSulfamethaoxazole-thiazolidinone hybridsAnti-mycobacterial
Calcium Channel Inhibition4-{[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzene-1-sulfonamidePotential inhibitor

Table 2: Experimental Design for Cardiovascular Study

GroupCompoundDose
IControl (Krebs-Henseleit solution only)-
IIBenzene sulfonamide0.001 nM
III2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide0.001 nM
IV2-Hydrazinocarbonyl-benzenesulfonamide0.001 nM
V4-(2-Amino-ethyl)-benzenesulfonamide0.001 nM
VI4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide0.001 nM

Case Study: Cardiovascular Effects in Isolated Rat Heart Model

This study aimed to elucidate the cardiovascular impact of various benzene sulfonamides. Results indicated that:

  • Perfusion Pressure : The presence of certain derivatives led to significant reductions in perfusion pressure over time.
  • Coronary Resistance : Notably lower coronary resistance was observed with specific compounds, highlighting their potential therapeutic roles in cardiovascular diseases.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.